molecular formula C8H9NO2 B021215 Methyl 6-methylnicotinate CAS No. 5470-70-2

Methyl 6-methylnicotinate

Cat. No.: B021215
CAS No.: 5470-70-2
M. Wt: 151.16 g/mol
InChI Key: VYPPZXZHYDSBSJ-UHFFFAOYSA-N
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Description

Methyl 6-methylnicotinate is a chemical compound with the molecular formula C8H9NO2. It is a derivative of nicotinic acid and belongs to the class of pyridine carboxylates. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Mechanism of Action

Target of Action

Methyl 6-methylnicotinate, also known as the methyl ester of Niacin, primarily targets the peripheral vasodilation system . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It is also used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Mode of Action

The action of this compound is thought to involve peripheral vasodilation . Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Biochemical Pathways

This molecule is strictly locally-acting due to its short half-life .

Pharmacokinetics

It’s known that the aerosol transfer efficiency of 6-methylnicotinate is similar to that of nicotine .

Result of Action

The result of this compound’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the enhancement of local blood flow at the site of application, which is induced by the vasodilation of peripheral blood capillaries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . It is soluble in chloroform, ethyl acetate, and methanol to a small extent , which could affect its action in different environments. Furthermore, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound .

Biochemical Analysis

Cellular Effects

It is known that Methyl 6-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is thought to involve peripheral vasodilation

Temporal Effects in Laboratory Settings

It is known that the aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-methylnicotinate can be synthesized from 6-methylnicotinic acid. The process involves esterification, where 6-methylnicotinic acid reacts with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions at a temperature of around 95°C for several hours .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the following steps:

  • Dissolving 6-methylnicotinic acid in an alcohol solvent.
  • Adding thionyl chloride and dimethylformamide to the solution.
  • Refluxing the mixture at 95°C for 4 hours.
  • Monitoring the reaction progress using liquid chromatography-mass spectrometry (LC-MS).
  • Isolating the product by distillation and purification .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-methylnicotinate has several scientific research applications:

Comparison with Similar Compounds

Methyl 6-methylnicotinate can be compared with other similar compounds such as:

    Methyl nicotinate: Both compounds are esters of nicotinic acid, but methyl nicotinate lacks the methyl group at the 6-position.

    6-methyl nicotinic acid: This compound is the carboxylic acid form, whereas this compound is the ester form.

    6-methyl-3-pyridinemethanol: This is the reduced form of this compound

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

methyl 6-methylpyridine-3-carboxylate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPPZXZHYDSBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282781
Record name Methyl 6-methylnicotinate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-70-2
Record name Methyl 6-methylnicotinate
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Record name 6-Methyl(pyridine-3-carboxylic acid)methyl ester
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Record name Methyl 6-methylnicotinate
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Record name Methyl 6-methylnicotinate
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Record name 3-Pyridinecarboxylic acid, 6-methyl-, methyl ester
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Record name 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER
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Synthesis routes and methods I

Procedure details

6-Methylnicotinic acid (0.1 mole) is refluxed in 100 ml. of methanol saturated with gaseous hydrogen chloride for 1 hour and then evaporated to dryness. The residue is stirred saturated aqueous sodium bicarbonate solution and the product is extracted into chloroform. The chloroform extract is dried and concentrated to dryness to give methyl 6-methylnicotinate.
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Synthesis routes and methods II

Procedure details

A solution of 6-methyl nicotinic acid, 2-1 (5 g, 36.5 mmol) in 100 ml of anhydrous methanol was placed in a 250 ml three neck flask equipped with a dropping funnel vertical condenser and CaCl2 drying tube. The reaction solution was cooled to -15° in an ice acetone bath and SOCl2 (5 ml, 69.1 mmol) was added dropwise. The solution was then heated at reflux for 3 h then cooled and the solvent removed at reduced pressure. The resulting white solid was treated with 60 ml of saturated NaHCO3 and extracted into CH2Cl2 (3×50 ml). The pooled extracts were dryed (Na2SO4 ), filtered and evaporated at reduced pressure. The resulting oil crystallized on standing giving 2-2 as a white solid.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is methyl 6-methylnicotinate a desirable starting material for the synthesis of Dimebone?

A1: this compound is a particularly attractive starting point for Dimebone synthesis due to its cost-effectiveness and versatility. [] Previous synthetic routes relied on 2-methyl-5-vinylpyridine, which is more expensive. Utilizing this compound allows for a more economical production process while still achieving high yields of the target compound. []

Q2: Can you describe a novel synthetic approach to Dimebone using this compound?

A2: One approach utilizes this compound to synthesize a crucial ketone intermediate (ketone 2) in a multi-step process. [] This ketone then undergoes annulation with a vinamidinium species and ammonia to construct the pyridine ring found in Dimebone. This specific reaction boasts a remarkable 97% assay yield. [] Notably, the synthesis of the ketone intermediate itself is achievable through three different routes, all utilizing this compound and achieving over 65% overall yield. [] This flexibility in synthetic pathways underscores the value of this compound in producing Dimebone.

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